5-amino-6-(5-phospho-D-ribitylamino)uracil

Vue d'ensemble

Description

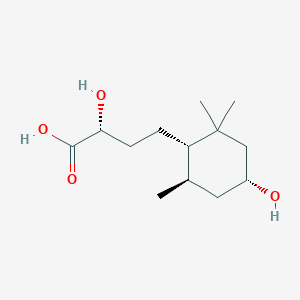

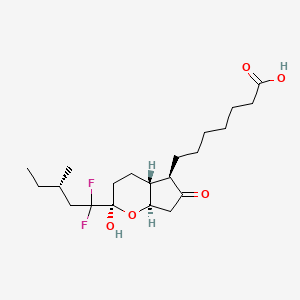

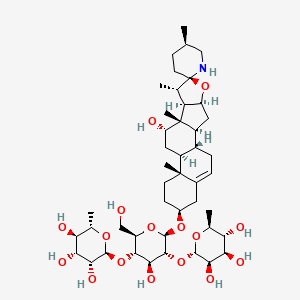

5-amino-6-(5-phospho-D-ribitylamino)uracil is a compound with the molecular formula C9H17N4O9P. It is a derivative of uracil and plays a significant role in the biosynthesis of riboflavin (vitamin B2) in bacteria such as Escherichia coli . This compound is also known for its involvement in various metabolic pathways and its ability to activate mucosal-associated invariant T (MAIT) cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-(5-phospho-D-ribitylamino)uracil involves the substitution of the hydroxy group at position 1 of 5-O-phosphono-D-ribitol with the 6-amino group of 5,6-diaminopyrimidine-2,4(1H,3H)-dione . The reaction conditions typically require the presence of specific enzymes and cofactors to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound is often achieved through metabolic engineering of bacterial strains such as Escherichia coli. By overexpressing key genes involved in the riboflavin biosynthesis pathway, researchers have been able to enhance the production of this compound . Optimized fermentation conditions and the use of fed-batch fermentation techniques further increase the yield of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

5-amino-6-(5-phospho-D-ribitylamino)uracil undergoes various chemical reactions, including:

Dephosphorylation: Catalyzed by specific phosphatases, resulting in the formation of 5-amino-6-(D-ribitylamino)uracil.

Oxidation-Reduction: Involves the conversion of the compound to other riboflavin precursors.

Common Reagents and Conditions

Dephosphorylation: Requires the presence of divalent metal cations such as magnesium, manganese, cobalt, or zinc as cofactors.

Oxidation-Reduction: Utilizes NADP+ as an oxidizing agent.

Major Products

Dephosphorylation: Produces 5-amino-6-(D-ribitylamino)uracil and phosphate.

Oxidation-Reduction: Results in the formation of 5-amino-6-(5-phospho-D-ribosylamino)uracil.

Applications De Recherche Scientifique

5-amino-6-(5-phospho-D-ribitylamino)uracil has several scientific research applications:

Mécanisme D'action

The mechanism of action of 5-amino-6-(5-phospho-D-ribitylamino)uracil involves its role as a precursor in the riboflavin biosynthesis pathway. It undergoes enzymatic reactions to form riboflavin, which is then converted to flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These cofactors are essential for various enzymatic reactions in metabolic pathways . Additionally, the compound activates MAIT cells through non-enzymatic reactions with small molecules derived from other metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-amino-6-(D-ribitylamino)uracil: A dephosphorylated form of 5-amino-6-(5-phospho-D-ribitylamino)uracil.

5-amino-6-(5-phospho-D-ribosylamino)uracil: An oxidized form of the compound.

Uniqueness

This compound is unique due to its dual role in riboflavin biosynthesis and MAIT cell activation. Its ability to undergo various chemical reactions and its involvement in multiple metabolic pathways make it a versatile compound with significant scientific and industrial applications .

Propriétés

IUPAC Name |

[(2R,3S,4S)-5-[(5-amino-2,4-dioxo-1H-pyrimidin-6-yl)amino]-2,3,4-trihydroxypentyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N4O9P/c10-5-7(12-9(18)13-8(5)17)11-1-3(14)6(16)4(15)2-22-23(19,20)21/h3-4,6,14-16H,1-2,10H2,(H2,19,20,21)(H3,11,12,13,17,18)/t3-,4+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRINYISXYAZKL-RPDRRWSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(COP(=O)(O)O)O)O)O)NC1=C(C(=O)NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)NC1=C(C(=O)NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N4O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601343998 | |

| Record name | 5-Amino-2,6-dioxy-4-(5'-phospho-D-ribitylamino)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Amino-6-(5'-phosphoribitylamino)uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71491-01-5 | |

| Record name | 5-Amino-2,6-dioxy-4-(5'-phospho-D-ribitylamino)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-6-(5'-phosphoribitylamino)uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003841 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

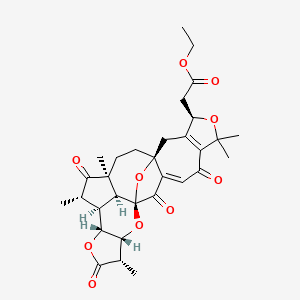

![[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1258433.png)

![4-(2-Piperazin-1-ylthieno[3,2-d]pyrimidin-4-yl)morpholine;dihydrochloride](/img/structure/B1258437.png)

![1-[5-(hydroxymethyl)-2-furyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1258442.png)